molecular formula C19H20N2O4 B1677588 2-[3-(Dimethylamino)propylamino]-1,4-dihydroxyanthracene-9,10-dione CAS No. 3900-43-4

2-[3-(Dimethylamino)propylamino]-1,4-dihydroxyanthracene-9,10-dione

Cat. No.: B1677588
CAS No.: 3900-43-4
M. Wt: 340.4 g/mol
InChI Key: PCIUVTQUMJMKAU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of NSC-339585 involves several steps, typically starting with the preparation of the core structure followed by functional group modifications. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the desired purity and yield. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

NSC-339585 undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

NSC-339585 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of NSC-339585 involves the inhibition of Myc-driven transformation and disruption of the MYC-Max interaction. This leads to the induction of apoptosis in cells with MYC overexpression. The molecular targets include the MYC and Max proteins, and the pathways involved are related to the regulation of cell growth and apoptosis .

Comparison with Similar Compounds

NSC-339585 is unique in its selective targeting of tumor cells with MYC overexpression. Similar compounds include other MYC inhibitors and apoptosis inducers, such as:

  • NSC 706744
  • NSC 725776 (Indimitecan)
  • NSC 724998 (Indotecan)

These compounds share similar mechanisms of action but may differ in their chemical structures, stability, and specific applications .

Properties

CAS No.

3900-43-4

Molecular Formula

C19H20N2O4

Molecular Weight

340.4 g/mol

IUPAC Name

2-[3-(dimethylamino)propylamino]-1,4-dihydroxyanthracene-9,10-dione

InChI

InChI=1S/C19H20N2O4/c1-21(2)9-5-8-20-13-10-14(22)15-16(19(13)25)18(24)12-7-4-3-6-11(12)17(15)23/h3-4,6-7,10,20,22,25H,5,8-9H2,1-2H3

InChI Key

PCIUVTQUMJMKAU-UHFFFAOYSA-N

SMILES

CN(C)CCCNC1=CC(=C2C(=C1O)C(=O)C3=CC=CC=C3C2=O)O

Canonical SMILES

CN(C)CCCNC1=CC(=C2C(=C1O)C(=O)C3=CC=CC=C3C2=O)O

Appearance

Solid powder

3900-43-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MYRA-A;  MYRA A;  MYRAA;  NSC-339585;  NSC 339585;  NSC339585; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[3-(Dimethylamino)propylamino]-1,4-dihydroxyanthracene-9,10-dione
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2-[3-(Dimethylamino)propylamino]-1,4-dihydroxyanthracene-9,10-dione

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